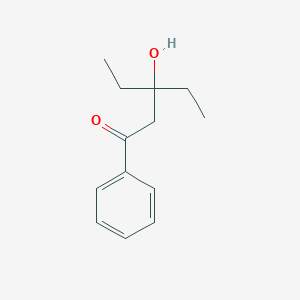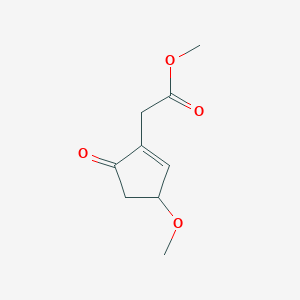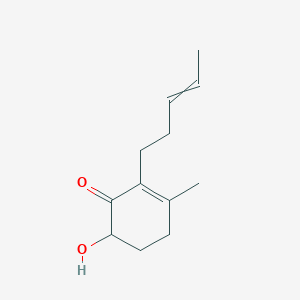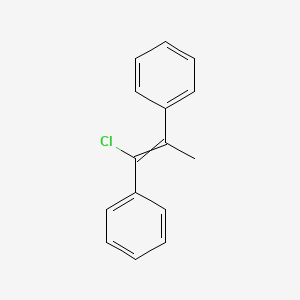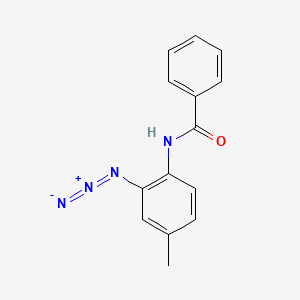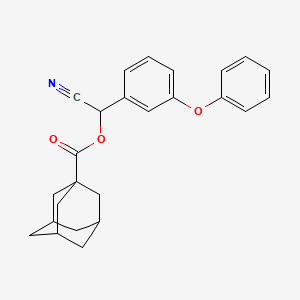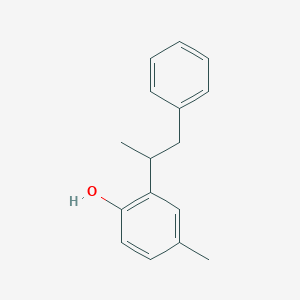
1,1'-Peroxybis(2-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Peroxybis(2-tert-butylbenzene) is an organic peroxide compound characterized by the presence of two tert-butylbenzene groups connected via a peroxide linkage. This compound is known for its stability and is used in various chemical processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(2-tert-butylbenzene) can be synthesized through the reaction of 2-tert-butylphenol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the peroxide linkage between the two tert-butylbenzene groups.
Industrial Production Methods
Industrial production of 1,1’-Peroxybis(2-tert-butylbenzene) often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Peroxybis(2-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of tert-butylbenzene derivatives.
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Tert-butylbenzene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted tert-butylbenzene compounds.
Aplicaciones Científicas De Investigación
1,1’-Peroxybis(2-tert-butylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Peroxybis(2-tert-butylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species. These reactive intermediates can interact with various molecular targets, including proteins, nucleic acids, and lipids, resulting in oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: A simpler compound with a single tert-butyl group attached to a benzene ring.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups attached to a benzene ring in the para positions.
tert-Butyl hydroperoxide: Contains a tert-butyl group attached to a hydroperoxide functional group.
Uniqueness
1,1’-Peroxybis(2-tert-butylbenzene) is unique due to its peroxide linkage, which imparts distinct chemical reactivity and stability compared to other tert-butylbenzene derivatives. This compound’s ability to generate reactive oxygen species makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
92139-04-3 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-tert-butyl-2-(2-tert-butylphenyl)peroxybenzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)15-11-7-9-13-17(15)21-22-18-14-10-8-12-16(18)20(4,5)6/h7-14H,1-6H3 |
Clave InChI |
XWNZUULCIYEPFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
